5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one
Description
5-Benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is a pyrimidinone derivative characterized by a benzyl group at position 5, a methyl group at position 6, and a methylsulfanyl (MeS) substituent at position 2. The methylsulfanyl group enhances lipophilicity, which may influence bioavailability and membrane permeability.
Properties
IUPAC Name |
5-benzyl-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-9-11(8-10-6-4-3-5-7-10)12(16)15-13(14-9)17-2/h3-7H,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAVOGIKPEVCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one with aliphatic and aliphatic-aromatic amines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Nucleophiles: Aliphatic and aliphatic-aromatic amines are used in substitution reactions.
Major Products
The major products formed from these reactions include N2-substituted derivatives of 2-amino-6-benzyl-5-methylpyrimidin-4(3H)-one .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the most promising applications of 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is its antiviral properties, particularly against HIV. Studies have demonstrated that derivatives of this compound exhibit low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 strains, indicating potential as a therapeutic agent in HIV treatment . The specific mechanism involves inhibition of reverse transcriptase, which is crucial for viral replication.
Antitumor and Antimicrobial Properties
Research has also highlighted the compound's potential antitumor and antimicrobial activities. Various studies suggest that it may inhibit the growth of certain cancer cell lines and pathogenic microorganisms, making it a candidate for further investigation in cancer therapy and infectious disease treatment .
Biological Studies
Enzyme Inhibition
this compound is utilized in enzyme inhibition studies. It interacts with specific enzymes by binding to their active sites, effectively blocking their activity. This property is valuable for understanding enzyme mechanisms and developing inhibitors for therapeutic use.
Receptor Binding Studies
The compound has been employed in receptor binding studies to explore its interactions with cellular receptors. This application aids in elucidating signal transduction pathways affected by the compound, which can inform drug design strategies aimed at modulating these pathways.
Industrial Applications
Pharmaceutical Synthesis
In industrial applications, this compound is being explored for its utility in synthesizing pharmaceuticals and agrochemicals. Its chemical properties allow it to serve as a building block for more complex molecules, facilitating the development of novel drugs .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial in cell signaling and proliferation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrimidinone Derivatives
*Molecular weights are estimated based on structural formulas.
Key Observations :
- Hydroxy vs. Alkyl Groups : The diol analogue’s 4,6-hydroxy substituents increase polarity, likely reducing cell permeability compared to the target’s methyl group at position 6 .
- Ring Modifications: The pyrazolo-pyrimidinone derivative incorporates fused heterocyclic rings, which may enhance binding affinity in enzyme pockets due to planar rigidity.
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s logP (estimated ~2.8) is higher than the diol analogue (~1.5) due to the absence of polar hydroxyl groups, favoring passive diffusion across biological membranes.
- Synthetic Accessibility : The diol analogue’s benzylsulfanyl group requires additional protection/deprotection steps during synthesis compared to the target’s simpler methylsulfanyl group .
- The diol analogue’s hydroxyl groups may confer antioxidant properties .
Biological Activity
5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family, known for its significant biological and pharmaceutical properties. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₄N₂OS
- Molecular Weight : 246.082684068 daltons
- Melting Point : Approximately 220.75 °C
Synthesis Methods
The synthesis of this compound typically involves the condensation of appropriate starting materials under controlled conditions. Common methods include:
- Condensation Reactions : Utilizing aliphatic and aromatic amines.
- Oxidation Reactions : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell signaling and proliferation. This inhibition leads to apoptosis in cancer cells.
Enzyme Inhibition
This compound has demonstrated the ability to inhibit key enzymes involved in cancer progression:
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| 5-benzyl... | V600EBRAF | 0.49 |
| 5-benzyl... | Cyclin-dependent kinases | Not specified |
Study on Anticancer Activity
A study focusing on the anticancer activity of this compound revealed that it could significantly inhibit the growth of various cancer cell lines. The results indicated that at concentrations as low as 1 µM, it could induce apoptosis and alter cell cycle progression.
Microtubule Destabilization
Another study found that certain derivatives of this compound could destabilize microtubules at concentrations around 20 µM, indicating potential use in cancer therapies targeting microtubule dynamics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-benzyl-6-methyl-2-methylsulfanyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of aldehydes with urea/thiourea derivatives in refluxing solvents (e.g., n-heptane-toluene mixtures) catalyzed by Lewis acids like ZnCl₂ . Critical parameters include stoichiometric ratios, solvent polarity, and temperature control during reflux. Post-synthesis purification via recrystallization or chromatography ensures high yields and purity. Monitoring reaction progress using TLC is essential .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substitution patterns (e.g., benzyl vs. methyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation pathways.
- X-ray Crystallography : Resolves bond lengths, angles, and torsional conformations if single crystals are obtainable .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .
Q. How can HPLC methods be developed to assess purity and quantify impurities?
- Methodological Answer :
- Mobile Phase : Use methanol-buffer mixtures (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer at pH 4.6) for optimal separation .
- Column Selection : C18 columns with 5 µm particle size provide robust resolution for pyrimidinone derivatives.
- Detection : UV detection at 220–260 nm is typical for aromatic systems. System suitability tests (e.g., tailing factor, theoretical plates) must meet pharmacopeial standards .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases, phosphatases, or proteases using fluorogenic substrates or ADP-Glo™ assays.
- Receptor Binding Studies : Radioligand displacement assays (e.g., with ³H-labeled ligands) quantify affinity for GPCRs or ion channels.
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes to target proteins .
- Cellular Pathway Analysis : Western blotting or qPCR evaluates downstream signaling (e.g., MAPK/ERK pathways) .
Q. How can researchers resolve contradictory data regarding the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base buffers) to identify degradation products .
- Environmental Fate Analysis : Assess abiotic transformations (e.g., hydrolysis, photolysis) using LC-MS/MS to track degradation kinetics. Compare results across pH gradients and ionic strengths .
- Statistical Validation : Apply ANOVA to evaluate reproducibility across labs or experimental setups .
Q. What methodologies are recommended for in vitro and in vivo pharmacological profiling?
- Methodological Answer :
- In Vitro :
- Cytotoxicity : MTT assays in cell lines (e.g., HEK293, HepG2).
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS quantification of parent compound depletion .
- In Vivo :
- Pharmacokinetics : Administer via IV/PO routes in rodent models; collect plasma for LC-MS/MS analysis of Cₘₐₓ, t₁/₂, and bioavailability .
- Toxicology : Histopathology and serum biochemistry (ALT/AST, creatinine) post 14-day repeated dosing .
Data Analysis and Interpretation
Q. How can computational chemistry tools predict the compound’s reactivity and regioselectivity in derivatization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in methylsulfanyl group vs. carbonyl oxygen) .
- Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate intermediates and transition states for SN2 substitutions or Michael additions .
Q. What statistical approaches are suitable for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Bootstrap Resampling : Estimate confidence intervals for potency metrics in small-sample studies.
- Multivariate Analysis : PCA or PLS-DA identifies correlations between structural features (e.g., substituent electronegativity) and bioactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
